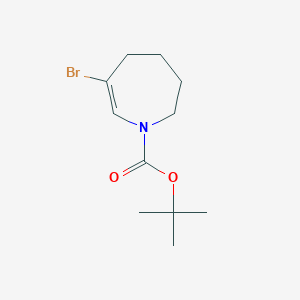

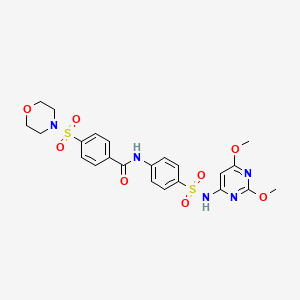

![molecular formula C12H10FNO2 B2966644 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 156489-29-1](/img/structure/B2966644.png)

1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Inhibitors of Glycolic Acid Oxidase

Researchers have discovered that derivatives of 1H-pyrrole-2,5-dione, possessing large lipophilic substituents, serve as potent, competitive inhibitors of glycolic acid oxidase (GAO), an enzyme implicated in metabolic pathways. This inhibitory activity was found to be significant in in vitro studies, specifically targeting porcine liver GAO. Such compounds show promise in modulating metabolic disorders by affecting the enzymatic pathways involved in oxalate production, a crucial factor in kidney stone formation. Chronic administration of these inhibitors in animal models demonstrated a notable decrease in urinary oxalate levels, suggesting potential therapeutic applications in preventing or managing conditions like hyperoxaluria (Rooney et al., 1983).

Electron Transport Layer for Polymer Solar Cells

A novel application in the field of renewable energy involves the use of this compound's derivatives as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). These derivatives exhibit high conductivity and electron mobility due to their electron-deficient nature and planar structure. The introduction of these compounds as ETLs in PSCs has been shown to significantly enhance power conversion efficiency, highlighting their potential in improving the performance of renewable energy technologies (Hu et al., 2015).

Anti-HIV-1 Activity

The compound has been a focus of antiviral research, particularly in the design of novel inhibitors against HIV-1 integrase (IN), a crucial enzyme in the HIV replication cycle. Modifications of the 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffold led to the development of compounds with potent antiviral activities against HIV-1, demonstrating low toxicity and high therapeutic indices. These findings suggest the compound's derivatives as promising candidates for further optimization and development into anti-HIV-1 therapeutics (Liu et al., 2016).

Photoluminescent Materials

This compound and its derivatives have also been explored in the development of photoluminescent materials, finding applications in electronics and photonics. The incorporation of 1H-pyrrole-2,5-dione derivatives into conjugated polymers has resulted in materials exhibiting strong photoluminescence, superior photochemical stability, and solubility. These properties make them suitable for use in electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices, underscoring the compound's contribution to advances in material science (Beyerlein & Tieke, 2000).

Corrosion Inhibition

In the field of materials science, specifically corrosion science, 1H-pyrrole-2,5-dione derivatives have been identified as effective organic inhibitors for carbon steel corrosion in hydrochloric acid medium. The efficacy of these inhibitors is attributed to their chemisorptive mechanism on the steel surface, which results in the formation of a protective layer that mitigates corrosion. This application is critical in industrial processes where corrosion resistance is paramount for maintaining the integrity and longevity of metal structures (Zarrouk et al., 2015).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

It’s known that indole derivatives, which share structural similarities, can affect a wide range of biochemical pathways . These pathways lead to various downstream effects, contributing to the diverse biological activities of these compounds .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds

特性

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAZLHQYPSVWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)

![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide](/img/structure/B2966577.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone](/img/structure/B2966582.png)